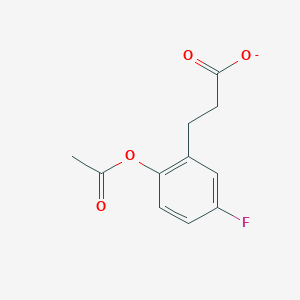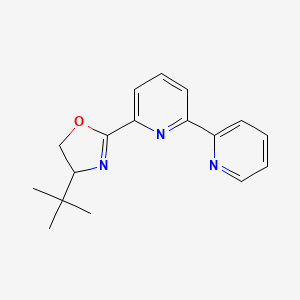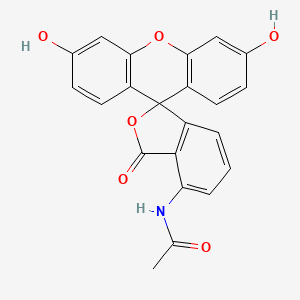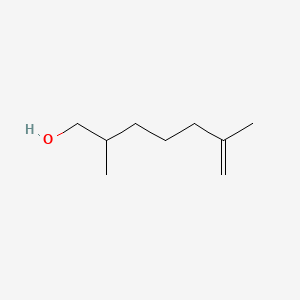![molecular formula C23H23N3O8S B13829321 (4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate CAS No. 29707-62-8](/img/structure/B13829321.png)
(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[320]heptane-2-carboxylate is a complex organic compound with a unique bicyclic structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves multiple steps, starting from readily available precursors. The key steps typically include the formation of the bicyclic core, followed by the introduction of the nitrophenyl and phenoxyacetyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxyacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and solvent choice, play a critical role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a biochemical probe is being investigated. Its ability to interact with specific biomolecules makes it a valuable tool for studying biological processes at the molecular level.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its unique structure and functional groups may offer new avenues for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for various applications, including the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl and phenoxyacetyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The compound’s bicyclic core provides structural stability, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate shares similarities with other bicyclic compounds, such as penicillins and cephalosporins.
- Compounds with similar functional groups, such as nitrophenyl and phenoxyacetyl derivatives, also exhibit comparable reactivity and applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups and bicyclic structure, which confer unique chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research.
Propriétés
Numéro CAS |
29707-62-8 |
|---|---|
Formule moléculaire |
C23H23N3O8S |
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C23H23N3O8S/c1-23(2)19(22(29)34-12-14-8-10-15(11-9-14)26(30)31)25-20(28)18(21(25)35(23)32)24-17(27)13-33-16-6-4-3-5-7-16/h3-11,18-19,21H,12-13H2,1-2H3,(H,24,27)/t18-,19+,21-,35?/m1/s1 |
Clé InChI |
WNMFNGGUHIIQJE-GXUSIHOASA-N |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C |
SMILES canonique |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


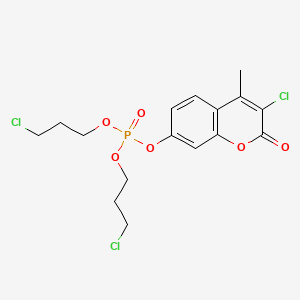
![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)
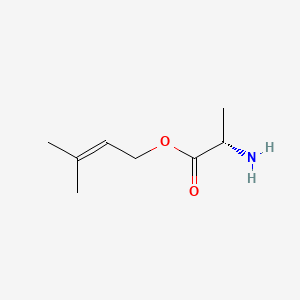
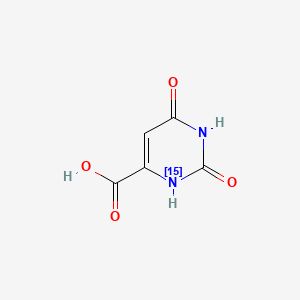
![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)

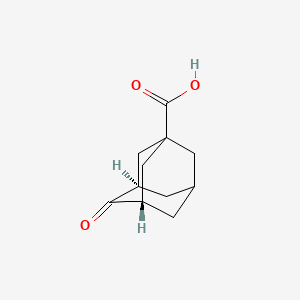
![Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)
